molecular formula C15H26BNO5 B12283859 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate CAS No. 2223055-83-0

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate

Cat. No.: B12283859
CAS No.: 2223055-83-0
M. Wt: 311.18 g/mol
InChI Key: YAQVBHHWVXILJH-UHFFFAOYSA-N
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Description

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate typically involves multiple steps. One common method includes the formation of the dioxaborolane ring through the reaction of pinacol with boronic acid derivatives. The oxazine ring can be synthesized via cyclization reactions involving appropriate precursors. The final step often involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the boron atom or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the boron or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate is used as a building block for constructing more complex molecules. Its boron-containing ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used to design boron-containing drugs, which have shown promise in treating diseases like cancer and bacterial infections.

Industry

In materials science, the compound can be used to create advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity. It is also explored in the development of sensors and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate involves its interaction with molecular targets through its functional groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The oxazine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
  • tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate

Uniqueness

What sets tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-oxazine-4(3H)-carboxylate apart is its combination of the dioxaborolane and oxazine rings

Properties

CAS No.

2223055-83-0

Molecular Formula

C15H26BNO5

Molecular Weight

311.18 g/mol

IUPAC Name

tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-oxazine-4-carboxylate

InChI

InChI=1S/C15H26BNO5/c1-13(2,3)20-12(18)17-8-9-19-11(10-17)16-21-14(4,5)15(6,7)22-16/h10H,8-9H2,1-7H3

InChI Key

YAQVBHHWVXILJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(CCO2)C(=O)OC(C)(C)C

Origin of Product

United States

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